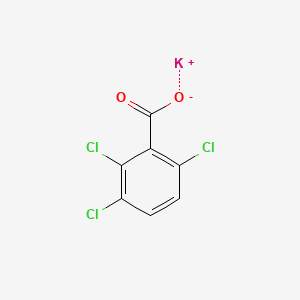
Potassium 2,3,6-trichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2,3,6-trichlorobenzoate is an organic compound with the molecular formula C7H3Cl3KO2. It is a potassium salt of 2,3,6-trichlorobenzoic acid, characterized by the presence of three chlorine atoms attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2,3,6-trichlorobenzoate can be synthesized through the reaction of 2,3,6-trichlorobenzoic acid with potassium hydroxide. The reaction typically involves dissolving 2,3,6-trichlorobenzoic acid in a suitable solvent, such as methanol or ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and controlled conditions to ensure high yield and purity. The process generally includes the use of automated systems for precise temperature and pH control, as well as filtration and drying steps to obtain the final product in its solid form.
Chemical Reactions Analysis
Types of Reactions
Potassium 2,3,6-trichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can be oxidized to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various chlorinated benzoates, while reduction reactions can produce partially dechlorinated benzoates.
Scientific Research Applications
Potassium 2,3,6-trichlorobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit plant growth.
Mechanism of Action
The mechanism by which potassium 2,3,6-trichlorobenzoate exerts its effects involves the interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes involved in metabolic processes, leading to growth inhibition or cell death. The exact molecular targets and pathways may vary depending on the organism and the specific application.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trichlorobenzoic Acid: Another chlorinated benzoic acid with similar properties but different chlorine substitution pattern.
2,4,6-Trichlorobenzoic Acid: Differently substituted chlorobenzoic acid with distinct chemical behavior.
2,3,4-Trichlorobenzoic Acid: Another isomer with unique reactivity and applications.
Uniqueness
Potassium 2,3,6-trichlorobenzoate is unique due to its specific chlorine substitution pattern, which influences its reactivity and applications. The presence of chlorine atoms at the 2, 3, and 6 positions on the benzene ring imparts distinct chemical properties, making it suitable for specific industrial and research applications.
Properties
CAS No. |
4559-30-2 |
|---|---|
Molecular Formula |
C7H2Cl3KO2 |
Molecular Weight |
263.5 g/mol |
IUPAC Name |
potassium;2,3,6-trichlorobenzoate |
InChI |
InChI=1S/C7H3Cl3O2.K/c8-3-1-2-4(9)6(10)5(3)7(11)12;/h1-2H,(H,11,12);/q;+1/p-1 |
InChI Key |
KJMADHVXBWVFBX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)[O-])Cl)Cl.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,14-Dihydrobenzo[b]triphenylene](/img/structure/B13732394.png)

![2-[(3-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride](/img/structure/B13732406.png)



![(4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13732424.png)
![Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate](/img/structure/B13732428.png)
![2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium chloride](/img/structure/B13732432.png)
amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13732437.png)


![(3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13732455.png)

